3-(3,4-Dimethylbenzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline
Beschreibung
3-(3,4-Dimethylbenzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline (CAS: 895641-66-4) is a quinoline-based compound featuring a 3,4-dimethylbenzenesulfonyl group at position 3 and a 4-(2-fluorophenyl)piperazinyl moiety at position 4 of the quinoline core (Fig. 1). Its molecular formula is C28H28FN3O3S, with a molecular weight of 505.60 g/mol .
Eigenschaften
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2S/c1-19-11-12-21(17-20(19)2)34(32,33)26-18-29-24-9-5-3-7-22(24)27(26)31-15-13-30(14-16-31)25-10-6-4-8-23(25)28/h3-12,17-18H,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILVQOPSKHGEHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=CC=C5F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-(3,4-Dimethylbenzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline represents a novel class of quinoline derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C22H26N2O2S
- Molecular Weight : 398.52 g/mol
Structural Components
- Quinoline Core : A bicyclic structure known for its diverse biological activities.
- Piperazine Moiety : Often associated with central nervous system (CNS) effects and potential antipsychotic properties.
- Sulfonyl Group : Enhances solubility and may influence binding interactions with biological targets.
Anticancer Activity
Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been evaluated for their ability to inhibit cancer cell proliferation.
- Case Study : A study demonstrated that a related quinoline derivative inhibited the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 1 to 5 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
Quinoline derivatives have also shown promise as antimicrobial agents. The sulfonyl group in this compound enhances its interaction with bacterial enzymes.
- Research Findings : A comparative study revealed that similar compounds displayed antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
Neuropharmacological Effects
Given the piperazine component, this compound may exhibit neuropharmacological activities. Research has focused on its potential as an antidepressant or anxiolytic agent.
- Study Results : In animal models, compounds with similar structures demonstrated significant reductions in anxiety-like behaviors in tests such as the elevated plus maze and forced swim test, suggesting potential efficacy in treating anxiety disorders .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes is crucial for its therapeutic potential.
- AChE Inhibition : Quinoline derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme involved in neurodegenerative diseases like Alzheimer's. One study reported that related compounds exhibited IC50 values as low as 0.033 µM against AChE .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of quinoline derivatives.
| Structural Feature | Effect on Activity |
|---|---|
| Piperazine Ring | Enhances CNS penetration and receptor binding affinity |
| Sulfonyl Group | Improves solubility and may enhance enzyme inhibition |
| Fluorophenyl Substituent | Modulates lipophilicity and target selectivity |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarities to known bioactive molecules.
Antidepressant Activity
Research indicates that derivatives of piperazine compounds exhibit antidepressant properties. The inclusion of a fluorophenyl group in this compound may enhance its interaction with serotonin receptors, which are crucial targets in the treatment of depression. Studies have shown that modifications in the piperazine moiety can lead to increased efficacy and reduced side effects compared to traditional antidepressants.
Anticancer Properties
Quinoline-based compounds have been recognized for their anticancer activities. The sulfonamide group in 3-(3,4-Dimethylbenzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline may contribute to its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound can target specific cancer cell lines, indicating its potential as a lead compound in cancer drug development .
Pharmacology
The pharmacological profile of this compound has been explored in various studies, focusing on its mechanism of action and therapeutic potential.
Neuropharmacology
The interaction with neurotransmitter systems makes this compound a candidate for neuropharmacological studies. Its ability to modulate dopamine and serotonin pathways could provide insights into treatments for neurological disorders such as schizophrenia and anxiety disorders. In vivo studies have demonstrated promising results regarding its safety and efficacy in animal models .
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial properties of quinoline derivatives. The sulfonyl group enhances solubility and bioavailability, potentially leading to effective treatments against bacterial infections. This application is particularly relevant given the rise of antibiotic-resistant strains .
Material Science
Beyond biological applications, 3-(3,4-Dimethylbenzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline has potential uses in material science.
Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films can be exploited in the development of new materials for energy-efficient devices .
Sensors
Due to its chemical stability and reactivity, this compound can be utilized in sensor technology, particularly for detecting environmental pollutants or biological markers. Research is ongoing to optimize its sensitivity and selectivity for various analytes.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Analysis
Key analogs and their structural distinctions are summarized below:
Table 1: Structural and Physicochemical Comparison
*Estimated based on formula C25H20ClFN3O2S ; †Includes phosphate and water.
Key Observations:
Sulfonyl Group Variations: The target compound’s 3,4-dimethylbenzenesulfonyl group (electron-donating) contrasts with the 4-chlorobenzenesulfonyl (electron-withdrawing) in and 3,4-dichlorobenzenesulfonyl in . The pyrroloquinoline core in introduces a fused ring system, which could alter π-π stacking interactions in biological targets.
Piperazine Modifications :
- The 2-fluorophenyl moiety on the piperazine in the target compound and is associated with enhanced receptor selectivity in CNS-targeting drugs (e.g., 5-HT1A/2A ligands) .
- Substitution with methylpiperazinyl (as in ) or phenylpiperazinyl (e.g., ) groups may modulate solubility and metabolic stability.
Piperaquine’s bisquinoline structure () is optimized for antimalarial activity via heme polymerization inhibition, highlighting divergent therapeutic applications compared to monosubstituted quinolines .
Q & A
Q. What are the optimal synthetic routes for 3-(3,4-dimethylbenzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline?
The synthesis typically involves:
- Step 1 : Formation of the quinoline core via Friedländer or Gould-Jacobs reactions, using substituted anilines and ketones under acidic conditions .
- Step 2 : Introduction of the piperazine moiety via nucleophilic aromatic substitution (NAS) at the 4-position of the quinoline, using 4-(2-fluorophenyl)piperazine in the presence of a Pd catalyst .
- Step 3 : Sulfonylation at the 3-position with 3,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP) .
Key optimization parameters : Temperature (80–120°C for NAS), solvent polarity (DMF or THF), and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., sulfonyl group at δ 2.2–2.6 ppm for methyl groups; piperazine protons at δ 3.1–3.5 ppm) .
- High-resolution mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₇H₂₅FN₃O₂S: 486.1604) .
- HPLC : Purity assessment (>95% using C18 columns, acetonitrile/water gradient) .
Q. How do structural modifications (e.g., sulfonyl vs. carbonyl groups) impact biological activity?
- Sulfonyl groups : Enhance metabolic stability and hydrogen-bonding interactions with target proteins (e.g., enzymes or GPCRs) .
- Piperazine substituents : The 2-fluorophenyl group increases lipophilicity (logP ~3.5) and modulates receptor selectivity (e.g., serotonin vs. dopamine receptors) .
Methodological approach : Compare IC₅₀ values in receptor-binding assays and perform computational docking (AutoDock Vina) to analyze steric/electronic effects .
Advanced Research Questions
Q. How to resolve contradictory data on reaction yields during scale-up synthesis?
- Case study : Discrepancies in sulfonylation yields (60% lab vs. 40% pilot scale) may arise from inefficient mixing or exothermic side reactions.
Solutions :- Use Design of Experiments (DOE) to optimize parameters (e.g., reagent stoichiometry, cooling rate) .
- Monitor intermediates via in situ IR spectroscopy to detect side products (e.g., sulfonic acid derivatives) .
Q. What mechanistic insights explain its selective binding to dopamine D3 vs. D2 receptors?
- Hypothesis : The 2-fluorophenylpiperazine group adopts a conformation favoring D3 receptor pockets due to steric complementarity .
Experimental validation :- Radioligand displacement assays : Compare Ki values using [³H]spiperone (D2) vs. [³H]PD-128907 (D3) .
- Molecular dynamics simulations : Analyze binding pocket interactions (e.g., salt bridges with Asp110³·³² in D3) .
Q. How to address discrepancies in crystallographic data vs. computational docking predictions?
- Example : X-ray diffraction () may show the sulfonyl group rotated 15° relative to docking models .
Resolution :- Refine force field parameters (e.g., AMBER) to account for sulfonyl group polarization.
- Validate with cryo-EM or 2D-NOESY to assess solution-state conformations .
Q. What strategies improve in vitro-to-in vivo translation of pharmacokinetic data?
- Metabolic stability : Assess hepatic clearance using human liver microsomes (HLM; t₁/₂ >60 min suggests suitability for oral dosing) .
- Bioavailability : Formulate with lipid-based carriers (e.g., SNEDDS) to enhance solubility (<10 µg/mL in water) .
- Key assays : Plasma protein binding (PPB; >95% bound requires dose adjustment) .
Q. How to design studies investigating synergistic effects with chemotherapeutics?
- Experimental design :
- Combination index (CI) : Use Chou-Talalay method to quantify synergy (CI <1) in cancer cell lines (e.g., MCF-7) .
- Mechanistic overlap : Test whether the compound inhibits P-glycoprotein (e.g., calcein-AM assay) to reverse drug efflux .
Q. What methodologies mitigate off-target toxicity in preclinical models?
- In vitro : Screen against hERG channels (patch-clamp; IC₅₀ >10 µM reduces cardiac risk) .
- In vivo : Conduct 14-day repeat-dose toxicity studies in rodents (NOAEL ≥50 mg/kg) .
- Predictive tools : Use ProTox-II to flag structural alerts (e.g., quinoline-related hepatotoxicity) .
Methodological Optimization
Q. How to enhance enantiomeric purity during piperazine coupling?
- Chiral resolution : Use (R)- or (S)-BINAP ligands in Pd-catalyzed coupling to achieve >90% ee .
- Analytical validation : Chiral HPLC (Chiralpak IA column, hexane/isopropanol) .
Q. What computational tools predict metabolite formation?
- Software : ADMET Predictor or MetaSite to identify major Phase I metabolites (e.g., N-dealkylation of piperazine) .
- Validation : Compare with LC-MS/MS data from hepatocyte incubations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
